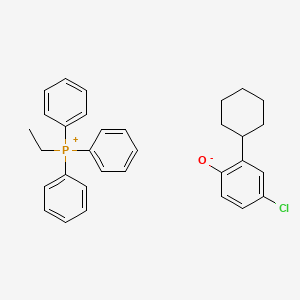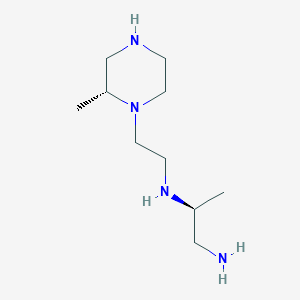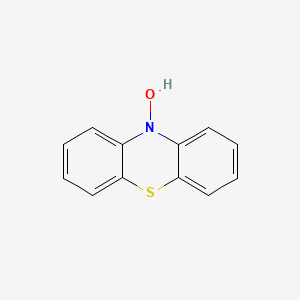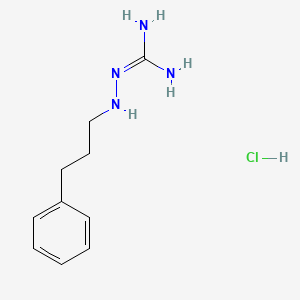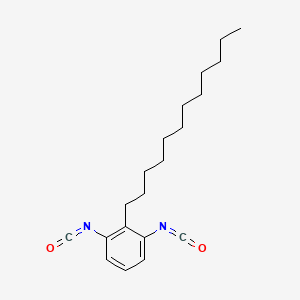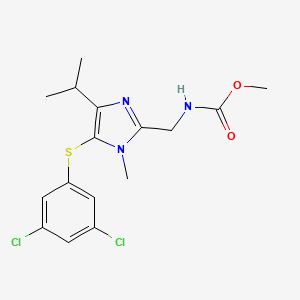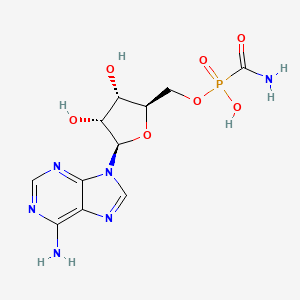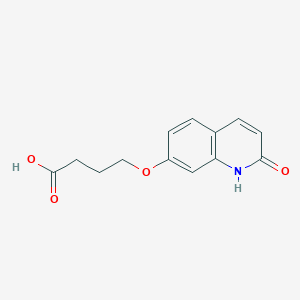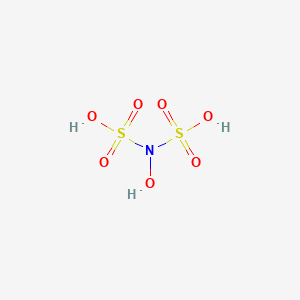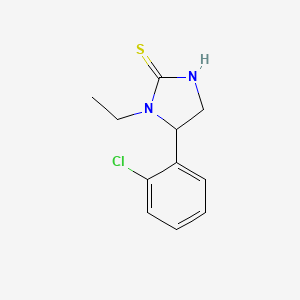
5-(2-Chlorophenyl)-1-ethyl-2-imidazolidinethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chlorophenyl)-1-ethyl-2-imidazolidinethione is a heterocyclic compound that contains both an imidazolidine ring and a thione group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-1-ethyl-2-imidazolidinethione typically involves the reaction of 2-chlorobenzaldehyde with ethylamine to form an imine intermediate. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Chlorophenyl)-1-ethyl-2-imidazolidinethione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding imidazolidine derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-(2-Chlorophenyl)-1-ethyl-2-imidazolidinethione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. Its ability to interact with biological membranes and enzymes makes it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. They have shown promise in the treatment of infections and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications.
Mécanisme D'action
The mechanism of action of 5-(2-Chlorophenyl)-1-ethyl-2-imidazolidinethione involves its interaction with specific molecular targets, such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, further influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Chlorophenyl)-1-ethyl-2-imidazolidinethione: Similar structure but with a chlorine atom at the para position.
5-(2-Chlorophenyl)-1-methyl-2-imidazolidinethione: Similar structure but with a methyl group instead of an ethyl group.
5-(2-Chlorophenyl)-1-ethyl-2-thiohydantoin: Similar structure but with a thiohydantoin ring.
Uniqueness
5-(2-Chlorophenyl)-1-ethyl-2-imidazolidinethione is unique due to its specific substitution pattern and the presence of both an imidazolidine ring and a thione group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
186424-09-9 |
|---|---|
Formule moléculaire |
C11H13ClN2S |
Poids moléculaire |
240.75 g/mol |
Nom IUPAC |
5-(2-chlorophenyl)-1-ethylimidazolidine-2-thione |
InChI |
InChI=1S/C11H13ClN2S/c1-2-14-10(7-13-11(14)15)8-5-3-4-6-9(8)12/h3-6,10H,2,7H2,1H3,(H,13,15) |
Clé InChI |
INNNPHXHMAWGKJ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(CNC1=S)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


